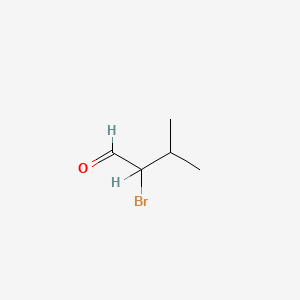

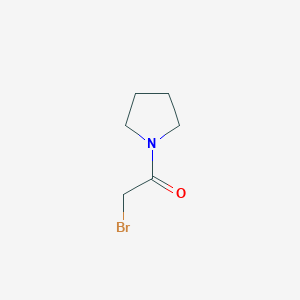

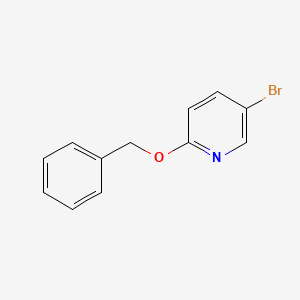

![molecular formula C14H10O2 B1279037 3H-benzo[f]chromene-2-carbaldehyde CAS No. 61699-01-2](/img/structure/B1279037.png)

3H-benzo[f]chromene-2-carbaldehyde

描述

3H-benzo[f]chromene-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as chromenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a pyran ring. The specific compound of interest, 3H-benzo[f]chromene-2-carbaldehyde, features an aldehyde functional group at the second carbon of the chromene structure, which makes it a valuable intermediate for various chemical reactions and syntheses .

Synthesis Analysis

The synthesis of 3H-benzo[f]chromene-2-carbaldehydes has been achieved through different methods. One approach involves a cascade reaction starting from naphthol Mannich bases and 3-(N,N-diethylamino)acrolein, which undergoes a [4+2] cycloaddition followed by the elimination of diethylamine to yield the desired product . Another method reported is the one-pot, three-component synthesis involving N-benzyl-2-cyanoacetamide, 2-naphthol, and aromatic aldehydes, which provides an environmentally friendly and metal-free approach to synthesize 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, closely related to the target compound .

Molecular Structure Analysis

The molecular structure of compounds related to 3H-benzo[f]chromene-2-carbaldehyde has been elucidated using spectral methods and X-ray diffraction analysis. For instance, the structure of 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one, a derivative of 4-oxo-4H-chromene-3-carbaldehyde, was determined, providing insights into the molecular arrangement and confirming the presence of the chromene core . Additionally, the crystal structure of 2-amino-3-cyano-6-hydroxy-4-phenyl-4H-benzo[f]chromene, another related compound, was established, which aids in understanding the structural aspects of the benzo[f]chromene derivatives .

Chemical Reactions Analysis

3H-benzo[f]chromene-2-carbaldehydes are versatile intermediates that can undergo various chemical reactions. For example, they can participate in oxa-[3+3] annulation with 2-naphthols to synthesize polycondensed chromeno[2,3-b]chromenes, which are complex structures with potential applications in material science and pharmaceuticals . Furthermore, these compounds can be converted into imines and hydrazones, which exhibit interesting luminescence and ionochromic properties, making them suitable for the development of sensors and other functional materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3H-benzo[f]chromene-2-carbaldehyde derivatives are influenced by their molecular structure. The presence of the aldehyde group contributes to their reactivity, allowing for further functionalization. The synthesized compounds have been virtually screened against therapeutic targets, indicating potential biological activity . Additionally, the ionochromic properties of related hydrazone derivatives suggest that these compounds can interact with metal cations and various anions, leading to changes in their absorption and fluorescence properties .

科学研究应用

Synthesis of Novel Compounds

A series of 1H-benzo[f]chromene-2-carbaldehydes were synthesized through a cascade reaction involving naphthol Mannich bases and 3-(N,N-diethylamino)acrolein. This reaction utilizes a [4+2] cycloaddition mechanism, generating new compound structures (Lukashenko et al., 2016).

Luminescence and Ionochromic Properties

9-Hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde and its derivatives exhibit multifunctional ionochromic properties. These compounds can form colored complexes with metal cations and various anions, leading to significant changes in absorption and fluorescence properties (Nikolaeva et al., 2020).

Preparation of Polycondensed Chromenes

1H-benzo[f]chromene-2-carbaldehydes were used in the synthesis of polycondensed chromeno[2,3-b]chromenes. This method is based on a [3+3] cycloaddition reaction, representing a novel approach in the synthesis of complex chromene structures (Semenova et al., 2021).

Synthesis of Pyridocoumarin Derivatives

4Н-chromene-3-carbaldehydes and 1Н-benzo[f]chromene-3-carbaldehydes reacted with 4-aminocoumarin to produce pyridocoumarin derivatives. The reaction involves a Michael reaction, chromane ring opening, and cyclodehydration (Osipov et al., 2019).

Transformations under Pentacarbonyliron

4-oxo-4H-chromene-3-carbaldehyde underwent transformations in the presence of pentacarbonyliron, leading to the formation of distinct chromen-4-one compounds. This study provides insights into the reactivity of chromene carbaldehydes under specific conditions (Ambartsumyan et al., 2012).

Reactions with Aromatic Amines

Reactions of 3-perfluoroacyl-4Н-chromenes and 2-perfluoroacyl-1Н-benzo[f]chromenes with primary aromatic amines resulted in new compounds through pyran ring cleavage, initiated by an aza-Michael reaction. This reaction pathway expands the utility of these compounds in synthetic chemistry (Osipov et al., 2020).

Antibacterial Activity Studies

Coumarine derivatives, including 4-(2-(benzyloxy) phenyl amino)-2-oxo-2H-chromene-3-carbaldehyde, were studied for their antibacterial properties. These compounds exhibited moderate to high activity against various bacteria, highlighting their potential in antimicrobial research (Govori et al., 2013).

Antitumor Activity

Compounds derived from 6-(Benzo[d]thiazol-2-yl)-4-oxo-(4H)-chromene-3-carbaldehyde were evaluated for their in vitro antitumor activities. Some of these compounds showed significant anticancer activities, particularly against lung and colon cancer cells (El-Helw et al., 2019).

安全和危害

属性

IUPAC Name |

3H-benzo[f]chromene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-8-10-7-13-12-4-2-1-3-11(12)5-6-14(13)16-9-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHHFQLXQICCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447255 | |

| Record name | 3H-benzo[f]chromene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-benzo[f]chromene-2-carbaldehyde | |

CAS RN |

61699-01-2 | |

| Record name | 3H-benzo[f]chromene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。